Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds, specifically the bicyclo[3.3.1]nonanes. This compound is characterized by its unique bicyclic structure and is noted for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is classified as a bicyclic compound with a nitrogen-containing heterocyclic structure. It is part of a larger family of azabicyclic compounds that have been studied for their pharmacological properties, particularly as monoamine reuptake inhibitors .
The synthesis of tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves several synthetic routes that may include:
Specific synthetic pathways may vary, but recent literature emphasizes the use of both classical organic synthesis techniques and modern methodologies such as microwave-assisted synthesis to enhance yields and reduce reaction times . Additionally, the use of protecting groups during synthesis may be necessary to ensure selective functionalization at various positions on the bicyclic structure.
The molecular formula for tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is C13H21NO3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure . The compound features a bicyclic framework with a ketone group (oxo) and carboxylate functionality.
Key structural data includes:
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can participate in various chemical reactions typical of bicyclic compounds:
The specific conditions for these reactions (e.g., temperature, solvent choice) can significantly affect yield and selectivity, necessitating optimization based on desired outcomes .
The mechanism of action for tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate primarily relates to its role as a monoamine reuptake inhibitor. This class of compounds works by blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
In vitro studies have demonstrated that derivatives of this bicyclic structure can effectively inhibit neurotransmitter transporters, contributing to their potential therapeutic effects in treating mood disorders such as depression . The specific binding affinity and selectivity for different transporters are critical parameters that influence their pharmacological efficacy.
While comprehensive data on physical properties such as melting point or boiling point are often not available for complex organic compounds like tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, some general observations include:
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has potential applications in medicinal chemistry due to its structural features conducive to drug design:
The bicyclo[3.3.1]nonane skeleton is central to the target compound’s bioactivity. Two predominant strategies exist for its assembly:
Dieckmann Condensation: Diesters derived from substituted 1,5-dicarbonyl precursors undergo base-mediated cyclization to form the 9-oxo group. For example, bicyclic ketones like 3-azabicyclo[3.3.1]nonan-9-one (precursor to the target compound) are synthesized via intramolecular Claisen condensation under mild bases (e.g., NaOMe), yielding the bicyclic core at 60–75% efficiency. Steric hindrance at C1 and C5 positions often necessitates optimized enolate stabilization [1] [7].
Intramolecular Aldol Cyclization: Linear precursors with carbonyl and aldehyde termini undergo aldol closure under proline catalysis. This method installs the C9 carbonyl directly but requires precise stereocontrol to avoid exo/endo isomerism. Yields drop to 40–55% with carbamoyl-functionalized precursors due to competing retro-aldol pathways [9].
Table 1: Core Construction Methods
Method | Key Reagent | Yield (%) | Limitations |
---|---|---|---|
Dieckmann Condensation | NaOMe/EtOH | 60–75 | Steric hindrance at C1/C5 |
Intramolecular Aldol | L-Proline/DMSO | 40–55 | Epimerization at C1/C5 carbamoyl |
Carbamoylation at C1 is achieved through:
Carbamoyl Transfer Reagents: 1,1'-Carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate react with the C1 amine intermediate, forming the carbamate bond. CDI-mediated carbamoylation in THF at 0°C achieves 85–90% conversion but requires anhydrous conditions to prevent hydrolysis .
Curtius Rearrangement: Carbamoyl groups are installed via acyl azide intermediates. Carboxylic acid precursors (e.g., tert-butyl 1-carboxy-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) react with diphenylphosphoryl azide (DPPA), generating isocyanates that are trapped with ammonia. This method delivers the carbamoyl group with >95% regioselectivity but suffers from low yields (50–60%) due to azide dimerization [8].
Boc protection of the secondary amine at N3 is critical for functional group compatibility:
Protection: 3-Azabicyclo[3.3.1]nonan-9-one reacts with di-tert-butyl dicarbonate (Boc₂O) and diisopropylamine in dichloromethane (DCM) at 20°C for 1 hour. This yields tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate at 50% yield after chromatography. Catalytic DMAP or ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) boost yields to 85–90% by enhancing Boc₂O electrophilicity [1] [8].
Deprotection: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves Boc at 0°C within 30 minutes. Scavengers (e.g., triisopropylsilane) prevent tert-butyl cation side reactions. Boc stability under basic conditions (pH 9, RT) allows orthogonal deprotection alongside acid-labile groups [8].
Table 2: Boc Deprotection Conditions
Acid Catalyst | Temp (°C) | Time (min) | Yield (%) | Side Products |
---|---|---|---|---|
TFA/DCM (1:1) | 0 | 30 | 95 | tert-Butyl adducts |
HCl/Dioxane (4M) | 25 | 60 | 80 | Chlorinated byproducts |
Key parameters for efficient carbamate formation:
Solvent Selection: Polar aprotic solvents (DCM, THF) maximize Boc₂O solubility and nucleophilicity of the azabicyclo amine. DCM outperforms DMF due to reduced racemization at C1 (95% vs. 75% ee) [1] [8].
Stoichiometry and Additives: A 1.2:1 ratio of Boc₂O to amine with 3.0 eq. of diisopropylamine suppresses N,N-di-Boc byproducts. Catalytic DMAP (0.1 eq.) accelerates carbamate formation, reducing reaction time from 3 hours to 30 minutes [1].
Temperature Control: Reactions below 25°C minimize ketone enolization at C9. At 40°C, enolization competes (15–20% yield loss), confirmed by UPLC-MS detection of enol-Boc adducts (m/z 184.1) [1].
Table 3: Solvent Effects on Carbamate Yield
Solvent | Temp (°C) | Boc₂O Eq. | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
DCM | 20 | 1.2 | 92 | 99.5 |
THF | 20 | 1.5 | 88 | 98.0 |
DMF | 20 | 1.2 | 75 | 90.2 |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0